BenchChemオンラインストアへようこそ!

Sniper(abl)-033

BCR-ABL SNIPER Protein Degradation

SNIPER(ABL)-033 (CAS: 2222354-18-7) is a cIAP1-based BCR-ABL degrader with a DC50 of 0.3 µM. Unlike dasatinib- or imatinib-based SNIPERs (e.g., SNIPER(ABL)-039, -058), this compound utilizes an HG-7-85-01 warhead, enabling orthogonal studies of degradation kinetics and resistance in CML cell lines. Essential for systematic SAR investigation of warhead selectivity in IAP-recruiting systems.

Molecular Formula C61H73F3N10O9S2
Molecular Weight 1211.4 g/mol
Cat. No. B12428842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-033
Molecular FormulaC61H73F3N10O9S2
Molecular Weight1211.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F
InChIInChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1
InChIKeyNJCPVTOZWPVLBE-XOIMNWENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-033: Potent IAP-Recruiting BCR-ABL Degrader for Chronic Myeloid Leukemia Research


SNIPER(ABL)-033 (CAS: 2222354-18-7) is a heterobifunctional small molecule protein degrader, classified as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) . Its modular structure comprises the ABL kinase inhibitor HG-7-85-01, a polyethylene glycol (PEG)-based linker, and an LCL161 derivative that acts as a ligand for the E3 ubiquitin ligase, cIAP1 (cellular Inhibitor of Apoptosis Protein 1) . This design facilitates the recruitment of cIAP1 to the BCR-ABL fusion oncoprotein, leading to its ubiquitination and subsequent degradation by the 26S proteasome . This mechanism offers a distinct approach to targeting BCR-ABL compared to traditional catalytic site inhibition, aiming for complete protein ablation rather than transient activity blockade [1].

SNIPER(ABL)-033: Why IAP-Recruitment Differentiates It from PROTACs and In-Class SNIPERs


Within the emerging class of BCR-ABL degraders, functional equivalence cannot be assumed. A researcher's choice between a cIAP1-based SNIPER like SNIPER(ABL)-033 and a cereblon (CRBN) or VHL-based PROTAC is non-trivial [1]. The specific E3 ligase recruited dictates the degradation kinetics, selectivity profile, and potential for resistance mechanisms [2]. Furthermore, even among IAP-recruiting SNIPERs, the choice of kinase inhibitor warhead (e.g., HG-7-85-01 vs. Dasatinib or Imatinib) and linker composition profoundly impacts DC50 values and cellular potency [3]. For instance, the dasatinib-based SNIPER(ABL)-039 and the imatinib-based SNIPER(ABL)-058, while sharing the same IAP ligand, exhibit vastly different degradation potencies (DC50s of 10 nM and 10 μM, respectively) [4]. These variations preclude simple substitution and underscore the need for evidence-based selection guided by specific experimental goals and model systems.

SNIPER(ABL)-033: A Quantitative Benchmarking Against Key BCR-ABL Degraders and SNIPER Analogs


SNIPER(ABL)-033 Demonstrates a Unique DC50 Profile Among IAP-Recruiting BCR-ABL Degraders

SNIPER(ABL)-033 achieves a half-maximal degradation concentration (DC50) of 0.3 μM for BCR-ABL . When compared to other SNIPER compounds that utilize different ABL kinase inhibitors (warheads) but recruit the same IAP E3 ligase, SNIPER(ABL)-033 exhibits an intermediate potency profile . It is 30-fold less potent than the dasatinib-based SNIPER(ABL)-039 (DC50: 10 nM) but is 16-fold more potent than the GNF5-based SNIPER(ABL)-024 (DC50: 5 μM) and 33-fold more potent than the imatinib-based SNIPER(ABL)-058 (DC50: 10 μM) [1][2]. This positions SNIPER(ABL)-033 as a distinct tool within the IAP-recruiting SNIPER toolkit.

BCR-ABL SNIPER Protein Degradation Chronic Myeloid Leukemia

SNIPER(ABL)-033 Is Differentiated by Its cIAP1 E3 Ligase Recruitment Mechanism

SNIPER(ABL)-033 recruits the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) to BCR-ABL, a mechanism that is distinct from the more widely used cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases recruited by most PROTACs . This mechanistic choice is supported by SNIPER(ABL)-039's biochemical profile, which, while not directly for SNIPER(ABL)-033, provides class-level evidence for this target engagement: it shows high binding affinity to ABL (IC50: 0.54 nM) and cIAP1 (IC50: 10 nM) [1]. This suggests that the IAP-recruitment strategy, a hallmark of the SNIPER platform, can yield compounds with potent, dual-target engagement [2].

E3 Ligase cIAP1 Ubiquitination Mechanism of Action

SNIPER(ABL)-033's HG-7-85-01 Warhead Targets the ATP-Binding Pocket of ABL Kinase

SNIPER(ABL)-033 utilizes the ATP-competitive ABL kinase inhibitor HG-7-85-01 as its target-engaging warhead . This distinguishes it from SNIPERs using different warheads, such as dasatinib (in SNIPER(ABL)-039), GNF5 (in SNIPER(ABL)-024), and imatinib (in SNIPER(ABL)-058) [1]. Each warhead possesses a unique kinase selectivity profile and binding mode, which can profoundly influence the degradation spectrum and potential off-target effects of the degrader [2]. For example, the dasatinib-based SNIPER(ABL)-039 shows high affinity for ABL, cIAP1, cIAP2, and XIAP (IC50s of 0.54 nM, 10 nM, 12 nM, and 50 nM, respectively) [3].

ABL Kinase ATP-Competitive Inhibitor Warhead Selectivity

SNIPER(ABL)-033 Offers a Linker Design That May Influence Degradation Kinetics

The linker in heterobifunctional degraders is not merely a passive connector but a critical determinant of ternary complex formation, degradation efficiency, and cellular permeability [1]. SNIPER(ABL)-033 employs a polyethylene glycol (PEG)-based linker to tether the HG-7-85-01 warhead to the IAP ligand . While direct kinetic comparisons are lacking, the linker's composition, length, and flexibility are known to influence the formation of a stable ternary complex between the target protein, degrader, and E3 ligase, which is a key predictor of degradation potency [2]. The specific linker used in SNIPER(ABL)-033 is therefore a distinguishing feature compared to other SNIPERs and PROTACs with different linker architectures.

Linker Design Degradation Kinetics PROTAC SNIPER

SNIPER(ABL)-033: Ideal Research Applications for cIAP1-Mediated BCR-ABL Degradation


Probing IAP-Dependent Degradation Pathways in CML Models

SNIPER(ABL)-033 is a valuable chemical probe for dissecting the role of the cIAP1 E3 ligase in BCR-ABL degradation within chronic myeloid leukemia (CML) cell lines such as K562 . Its mechanism is orthogonal to CRBN- and VHL-based degraders, enabling comparative studies of degradation kinetics, pathway dependency, and the development of resistance. By directly comparing its effects to those of PROTACs like DAS-6-2-2-6-VHL or SIAIS100, researchers can identify the optimal E3 ligase for achieving BCR-ABL depletion in specific cellular contexts .

Comparative Profiling of BCR-ABL SNIPER Degraders with Different ABL Inhibitor Warheads

The HG-7-85-01 warhead in SNIPER(ABL)-033 provides a distinct kinase selectivity profile compared to dasatinib (SNIPER(ABL)-039), GNF5 (SNIPER(ABL)-024), and imatinib (SNIPER(ABL)-058) . This compound can be employed in a panel of in-class degraders to systematically investigate how the choice of ATP-competitive warhead influences the degradation of not only BCR-ABL but also other potential neo-substrates. Such experiments are critical for understanding the relationship between warhead selectivity and the overall cellular phenotype induced by protein degradation .

Investigating the Impact of Linker Composition on SNIPER Performance

As a PEG-linked degrader, SNIPER(ABL)-033 can serve as a benchmark compound for studies exploring how linker length and composition affect ternary complex formation and cellular potency in cIAP1-recruiting systems . By comparing its activity to SNIPERs with alternative linkers or to newly synthesized analogs, researchers can generate structure-activity relationship (SAR) data that will guide the design of next-generation IAP-based degraders with improved pharmacological properties .

Studying Non-Catalytic Protein Ablation in Cells with Acquired TKI Resistance

In CML cells that have developed resistance to tyrosine kinase inhibitors (TKIs) like imatinib, the BCR-ABL oncoprotein often remains essential for survival but is no longer effectively inhibited by the drug. SNIPER(ABL)-033's degradation mechanism offers a potential strategy to eliminate the protein entirely, rather than just blocking its kinase activity . Researchers can use this compound to explore whether complete BCR-ABL ablation can overcome TKI resistance in appropriate cell line models, a line of inquiry that is distinct from studies using catalytic inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(abl)-033

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.